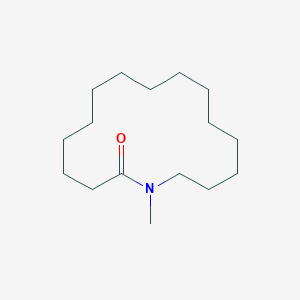
1-Methyl-1-azacyclohexadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-azacyclohexadecan-2-one is an organic compound with the molecular formula C_17H_33NO It belongs to the class of cyclic amides, specifically lactams, which are characterized by a ring structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-azacyclohexadecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a long-chain amine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent. This reaction forms the lactam ring through intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to ensure the compound’s high purity. Techniques such as distillation, crystallization, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-azacyclohexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) is common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
1-Methyl-1-azacyclohexadecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-azacyclohexadecan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Methyl-1-azacyclododecan-2-one: A smaller ring analog with similar chemical properties but different biological activity.
1-Methyl-1-azacyclooctadecan-2-one: A larger ring analog with potentially different reactivity and applications.
Uniqueness: 1-Methyl-1-azacyclohexadecan-2-one is unique due to its specific ring size, which influences its chemical reactivity and biological interactions. The balance between ring strain and stability makes it a valuable compound for various applications.
Properties
CAS No. |
61125-22-2 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
1-methyl-azacyclohexadecan-2-one |
InChI |
InChI=1S/C16H31NO/c1-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18/h2-15H2,1H3 |
InChI Key |
ZWHLBPQELAIHHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















